molecular formula Cl6H2Pt B101097 Hexachloroplatinic acid CAS No. 16941-12-1

Hexachloroplatinic acid

Cat. No. B101097
Key on ui cas rn: 16941-12-1
M. Wt: 409.8 g/mol
InChI Key: GBFHNZZOZWQQPA-UHFFFAOYSA-J
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Patent
US05420323

Procedure details

Using the same apparatus and procedure described in EXAMPLE 1, 59.7 g (0.71 mol) of 1-hexene and 80 μl of 1% chloroplatinic acid in isopropanol were added to the flask. Through the dropping funnel was added dropwise 10 g (0.07 mmol) of allyldichlorosilane for 30 rain while refluxing. After confirming by gas chromatography to complete the reaction, vacuum distillation (48°-50° C./0.5 torr) gave 12.5 g (79.3%) of 4,4-dichloro-4-sila-1 -decene.
Quantity
59.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
80 μL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:7]([SiH:10]([Cl:12])[Cl:11])[CH:8]=[CH2:9]>C(O)(C)C.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[Cl:11][Si:10]([Cl:12])([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:7][CH:8]=[CH2:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
59.7 g
Type
reactant
Smiles
C=CCCCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C=C)[SiH](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
80 μL
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
CUSTOM
Type
CUSTOM
Details
the reaction, vacuum distillation (48°-50° C./0.5 torr)

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](CC=C)(CCCCCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 79.3%
YIELD: CALCULATEDPERCENTYIELD 79283.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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